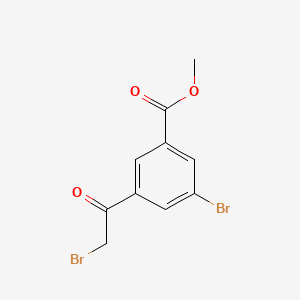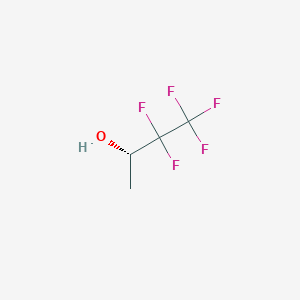![molecular formula C9H10O3S B15324201 methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: is an organic compound characterized by its unique molecular structure. This compound appears as a white to off-white solid and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and cyclization catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the application and context of use .
Comparación Con Compuestos Similares
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Propiedades
Fórmula molecular |
C9H10O3S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4,6,10H,2-3H2,1H3 |
Clave InChI |
JFFLOOGLLMNPIZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(S1)CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)







![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)

![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)


